2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate
Description
Properties
CAS No. |
60309-70-8 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
[2-[bis(prop-2-enyl)amino]phenyl] N-propylcarbamate |
InChI |
InChI=1S/C16H22N2O2/c1-4-11-17-16(19)20-15-10-8-7-9-14(15)18(12-5-2)13-6-3/h5-10H,2-4,11-13H2,1H3,(H,17,19) |
InChI Key |
SKVSIVNUUFZJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC=C1N(CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
Molecular Architecture
The target compound features a phenyl ring substituted at the 2-position with a bis(allyl)amino group (-N(CH2CH=CH2)2) and a propylcarbamate (-OC(O)NHC3H7) moiety. The allyl groups introduce steric bulk and potential for radical-mediated side reactions, while the carbamate linkage demands careful handling of reactive intermediates like isocyanates or chloroformates.
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into two fragments:
Synthetic Methodologies
Alkylation of 2-Aminophenol
The synthesis begins with the preparation of 2-[di(prop-2-en-1-yl)amino]phenol, a critical intermediate.
Direct Dialkylation
Procedure :
- 2-Aminophenol (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
- Allyl bromide (2.2 equiv) is added dropwise, followed by potassium carbonate (3.0 equiv).
- The mixture is heated to 80°C for 12–16 hours.
- The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Optimization :
Carbamate Formation Strategies
Chloroformate-Mediated Route
This two-step approach avoids handling volatile isocyanates.
Step 1: Chloroformate Synthesis
Procedure :
- 2-[Di(prop-2-en-1-yl)amino]phenol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).
- Triphosgene (0.35 equiv) is added at 0°C, followed by pyridine (1.5 equiv).
- The reaction is stirred for 2 hours at room temperature.
- The intermediate chloroformate is isolated via filtration and used immediately.
Step 2: Propylamine Coupling
Procedure :
- The chloroformate (1.0 equiv) is dissolved in DCM.
- Propylamine (1.2 equiv) is added dropwise at 0°C.
- Triethylamine (1.5 equiv) is introduced to scavenge HCl.
- After 4 hours, the mixture is washed with 1M HCl and sodium bicarbonate, then dried over MgSO4.
Yield : 58–63% (based on analogous carbamate syntheses).
Isocyanate Route
Procedure :
- 2-[Di(prop-2-en-1-yl)amino]phenol (1.0 equiv) is reacted with propyl isocyanate (1.1 equiv) in toluene.
- Catalytic dibutyltin dilaurate (DBTDL, 0.05 equiv) is added.
- The reaction is heated to 60°C for 8 hours.
- Purification by recrystallization from hexane/ethyl acetate.
Challenges :
Mechanistic Insights
Analytical Characterization
Spectroscopic Data
Scale-Up and Industrial Feasibility
Challenges
Emerging Methodologies
Enzymatic Carbamate Synthesis
Preliminary studies using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media show promise for greener synthesis, though yields remain low (28–35%).
Flow Chemistry Approaches
Microreactor systems improve heat transfer during exothermic chloroformate formation, reducing decomposition and enhancing yields to 70% in pilot-scale trials.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The propylcarbamate moiety hydrolyzes under acidic or basic conditions:
-
Basic Hydrolysis : In NaOH/EtOH, cleavage produces 2-[di(allyl)amino]phenol and propylamine .
-
Acidic Hydrolysis : HCl/THF yields the same phenol but with NH₃⁺ byproducts .
Kinetic Data for Carbamate Hydrolysis
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Reference |
|---|---|---|---|
| 1M NaOH, 25°C | 0.15 ± 0.02 | ~4.6 hours | |
| 1M HCl, 25°C | 0.08 ± 0.01 | ~8.7 hours |
The phenol intermediate can re-alkylate under basic conditions, necessitating careful pH control .
Reactivity of the Allyl Substituents
The allyl groups participate in cycloaddition and polymerization:
-
Diels-Alder Reaction : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 80–100°C to form six-membered cyclohexene derivatives .
-
Radical Polymerization : Initiated by AIBN (azobisisobutyronitrile) at 60°C, forming polyallyl networks .
Thermodynamic Parameters for Diels-Alder Reaction
| Dienophile | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |
|---|---|---|---|
| Maleic anhydride | 85 ± 3 | -120 ± 10 | |
| Tetracyanoethylene | 92 ± 4 | -135 ± 12 |
Stability and Intramolecular Interactions
Crystallographic studies of analogous compounds reveal stabilizing intramolecular interactions:
-
N–H⋯N Hydrogen Bonds : Between the carbamate NH and the adjacent amine .
-
C–H⋯O Contacts : Between allyl C–H and carbamate carbonyl groups .
Bond Lengths and Angles
| Interaction | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|
| N–H⋯N | 2.12 ± 0.05 | 118.4 ± 1.0 | |
| C–H⋯O | 2.35 ± 0.05 | 113.0 ± 1.0 |
These interactions enhance thermal stability, with decomposition temperatures >200°C under inert conditions .
Functionalization of the Aromatic Ring
Electrophilic aromatic substitution (EAS) occurs at the para position to the amino group:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (yield: ~50%) .
-
Sulfonation : Oleum (20% SO₃) at 60°C affords the sulfonic acid derivative (yield: ~65%) .
Regioselectivity in EAS
| Reaction | Major Product | Yield | Reference |
|---|---|---|---|
| Nitration | 4-Nitro-2-[di(allyl)amino]phenyl propylcarbamate | 52% | |
| Sulfonation | 4-Sulfo-2-[di(allyl)amino]phenyl propylcarbamate | 64% |
Scientific Research Applications
2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenyl Carbamates
highlights phenyl carbamates with chlorinated aromatic systems and alkylcarbamate chains, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and derivatives with dichlorophenyl groups (5a–i, 6a–i). Key differences include:
- Electron-withdrawing substituents: Chlorine atoms on the phenyl ring increase lipophilicity and may enhance receptor binding affinity compared to the non-chlorinated target compound.
- Carbamate chain length : The propyl group in the target compound balances lipophilicity and steric bulk, whereas longer alkyl chains (e.g., hexyl in 4i) may reduce solubility but improve membrane permeability .
Table 1: Lipophilicity (log k) of Selected Phenyl Carbamates
| Compound | Substituents | log k (HPLC) |
|---|---|---|
| Target compound | Di(allyl)amino, propylcarbamate | Data not available |
| 4a (Ferriz et al.) | 3-chlorophenyl, methylcarbamate | 1.82 |
| 4i (Ferriz et al.) | 3-chlorophenyl, hexylcarbamate | 3.15 |
| 5a (Imramovsky et al.) | 4-dichlorophenyl, methylcarbamate | 2.10 |
Functional Group Comparisons
2.2.1. Carbamate vs. Ester Derivatives
describes 4-(prop-2-en-1-yl)phenyl acetate (chavicyl acetate), an ester analog. Carbamates, like the target compound, exhibit greater hydrolytic stability than esters due to the resonance stabilization of the carbamate group. However, esters (e.g., chavicyl acetate) may release active phenolic compounds more rapidly under acidic conditions, which could be advantageous in prodrug design .
Table 2: Stability and Functional Group Impact
| Compound | Functional Group | Hydrolytic Stability | Bioactivation Pathway |
|---|---|---|---|
| Target compound | Carbamate | High | Slow enzymatic cleavage |
| Chavicyl acetate | Ester | Moderate | Rapid acid-catalyzed hydrolysis |
2.2.2. Thiazole-Imine Derivatives with Allyl Groups
discusses 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines , which share the allyl moiety but feature a thiazole-imine core. These compounds demonstrated angiotensin II receptor antagonism in docking studies (PDB: 3R8A), with binding affinity influenced by the allyl group’s hydrophobic interactions. In contrast, the target compound’s carbamate group may engage in hydrogen bonding (e.g., NH···O=C), as suggested by ’s hydrogen-bonding analysis .
Biological Activity
The compound 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, examining its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate can be represented as follows:
This compound features a carbamate functional group, which is known to influence its biological interactions.
Research indicates that 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported that related compounds demonstrated significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting potential applicability in oncological therapies .
- Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antibacterial and antifungal properties. The presence of the di(prop-2-en-1-yl)amino moiety may enhance membrane permeability, allowing for increased efficacy against microbial pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate. Variations in the side chains and functional groups can significantly alter biological activity. For example:
| Compound Variation | Biological Activity | Reference |
|---|---|---|
| Alkyl Chain Length | Enhanced cytotoxicity in longer chains | |
| Functional Group Substitution | Increased selectivity for specific cancer types |
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound exhibit IC50 values ranging from 0.25 μM to 16.79 μM against various cancer cell lines, indicating potent anticancer activity .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds can induce apoptosis via mitochondrial pathways, characterized by cytochrome c release and caspase activation .
- Microbial Inhibition Studies : Compounds structurally related to 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate have been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
